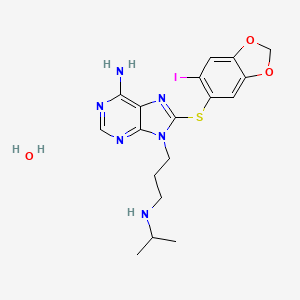

PU-H71 hydrate

Vue d'ensemble

Description

PU-H71 (hydrate) est un puissant inhibiteur de la protéine de choc thermique 90 (Hsp90). La protéine de choc thermique 90 est une chaperonne moléculaire qui aide au bon repliement des protéines, en particulier celles impliquées dans les transformations cellulaires malignes. PU-H71 a montré une efficacité thérapeutique significative dans divers modèles précliniques et est actuellement évalué dans des essais cliniques pour son utilisation potentielle en thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de PU-H71 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure centrale par une série de réactions de condensation et de cyclisation. Le produit final est ensuite purifié et converti en sa forme hydratée. Les voies de synthèse détaillées et les conditions réactionnelles sont exclusives et généralement disponibles dans la littérature spécialisée de synthèse chimique .

Méthodes de production industrielle

La production industrielle de PU-H71 (hydrate) implique la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le processus implique également des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final. Les détails spécifiques sur les méthodes de production industrielle sont souvent exclusifs et non divulgués publiquement .

Analyse Des Réactions Chimiques

Desisopropyl Modification for Enhanced Permeability

Replacement of the isopropyl group with a hydrogen atom improves cell permeability (Scheme 3, ):

-

N9-alkylation of precursor 11 with N-(3-bromopropyl)-phthalimide.

-

Phthalimide removal via hydrazine treatment to yield desisopropyl-PU-H71 (13 ).

-

Subsequent FITC/NBD conjugation achieves PU-H71-FITC3 (74%) and PU-H71-NBD3 (42%) .

Metabolic Reactions and Stability

PU-H71 undergoes hepatic metabolism, primarily via oxidative pathways and conjugation reactions (Figure 1, ):

In Vitro Microsomal Metabolism

| Species | Metabolic Stability (t½, min) | Major Metabolites |

|---|---|---|

| Human | 32.1 ± 4.7 | O-demethylation, glutathione adducts |

| Mouse | 25.8 ± 3.2 | Sulfation, glucuronidation |

| Rat | 28.4 ± 2.9 | N-dealkylation |

LC-MS analyses identified O-demethylation at the benzodioxole ring and sulfation of the thioether group as dominant metabolic routes .

Plasma Stability

PU-H71 exhibits >90% stability in human plasma over 24 hours at 37°C, with minimal degradation to 8-iodo-1,3-benzodioxole byproducts .

Conjugation Reactions for Targeted Delivery

PU-H71’s thioether and amine groups enable bioconjugation for nanoparticle-based delivery:

Cholesterol Conjugation

Radicicol-cholesterol conjugates enhance blood-brain barrier permeability (Suppl. Fig. S1, ):

-

Succinylation of cholesterol with succinic anhydride/pyridine.

-

EDC-mediated coupling with PU-H71 analogs to yield amphiphilic prodrugs.

Nanoparticle Formulation

PU-H71-loaded nanoparticles (NPs) achieve >80% encapsulation efficiency using PLGA-PEG carriers, with sustained release over 72 hours .

Degradation Under Stress Conditions

Forced degradation studies reveal:

| Condition | Degradation Products | Mechanism |

|---|---|---|

| Acidic (0.1M HCl) | 6-Amino-purine sulfoxide | Sulfur oxidation |

| Alkaline (0.1M NaOH) | 8-Iodo-1,3-benzodioxole-5-thiol | Thioether cleavage |

| Oxidative (H₂O₂) | Purine N-oxide derivatives | Ring oxidation |

Stability is optimal at pH 6–8 and −20°C storage .

Table 1: Synthetic Yields of PU-H71 Derivatives

| Derivative | Reaction Type | Yield (%) | Citation |

|---|---|---|---|

| PU-H71-Texas Red | Sulfonylation | 61 | |

| PU-H71-FITC2 | Isothiocyanate coupling | 72 | |

| PU-H71-NBD1 | Nucleophilic substitution | 47 |

Table 2: Metabolic Half-Lives Across Species

| Species | t½ (min) | CYP Isoforms Involved |

|---|---|---|

| Human | 32.1 | CYP3A4, CYP2D6 |

| Mouse | 25.8 | CYP2C, CYP1A2 |

| Rat | 28.4 | CYP2D1, CYP3A1 |

Applications De Recherche Scientifique

PU-H71 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the function of heat shock protein 90 and its role in protein folding.

Biology: Employed in research to understand the molecular mechanisms of heat shock protein 90 and its client proteins.

Medicine: Investigated for its potential use in cancer therapy, particularly in sensitizing tumor cells to radiation and chemotherapy.

Industry: Utilized in the development of new therapeutic agents targeting heat shock protein 90 .

Mécanisme D'action

PU-H71 exerts its effects by inhibiting the activity of heat shock protein 90. Heat shock protein 90 is involved in the folding and stabilization of various client proteins, including those that promote cancer cell survival and proliferation. By inhibiting heat shock protein 90, PU-H71 disrupts the function of these client proteins, leading to the degradation of oncogenic proteins and the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the Ras/Raf/MAPK pathway, Akt, and Bcl-xL .

Comparaison Avec Des Composés Similaires

PU-H71 est unique parmi les inhibiteurs de la protéine de choc thermique 90 en raison de sa forte puissance et de sa sélectivité. Des composés similaires comprennent :

Geldanamycine : Un autre inhibiteur de la protéine de choc thermique 90, mais avec une toxicité plus élevée.

17-AAG (17-allylamino-17-déméthoxygeldanamycine) : Un dérivé de la geldanamycine avec un profil de sécurité amélioré.

NVP-AUY922 : Un inhibiteur synthétique de la protéine de choc thermique 90 avec une activité anticancéreuse puissante .

PU-H71 se distingue par sa capacité à cibler sélectivement les cellules tumorales tout en épargnant les cellules normales, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Activité Biologique

PU-H71 hydrate is a novel purine-based compound that functions as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and folding of numerous oncogenic proteins. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, pharmacokinetics, and potential therapeutic applications.

PU-H71 selectively targets the oncogenic form of Hsp90, known as the epichaperome. This specificity allows it to disrupt cancer cell survival by destabilizing client oncoproteins that are critical for tumor growth and maintenance. The compound induces apoptosis through several pathways:

- Induction of Apoptosis : PU-H71 has been shown to activate caspases (specifically caspase-3 and -7), leading to programmed cell death. Increased levels of apoptotic markers such as annexin V and TUNEL staining indicate its effectiveness in promoting apoptosis in cancer cells .

- Inhibition of Oncogenic Signaling : By targeting Hsp90, PU-H71 disrupts multiple signaling pathways, including PI3K/AKT/mTOR, which are often upregulated in malignancies .

Efficacy in Cancer Models

PU-H71 has demonstrated significant antitumor activity across various preclinical models:

- Diffuse Large B-Cell Lymphoma (DLBCL) : In vitro studies revealed high cytotoxicity against DLBCL cell lines, leading to substantial reductions in cell viability .

- Triple-Negative Breast Cancer : Research indicates that PU-H71 can induce complete responses in models of triple-negative breast cancer, highlighting its potential as a therapeutic agent for this aggressive cancer subtype .

- Hepatocellular Carcinoma (HCC) and Other Tumors : The compound has also shown efficacy against HCC and other malignancies like pancreatic cancer, indicating a broad spectrum of activity against different tumor types .

Pharmacokinetics

The pharmacokinetic profile of PU-H71 has been characterized in clinical trials. Key findings include:

- Absorption and Distribution : PU-H71 exhibits favorable gastrointestinal absorption and selective uptake in tumor tissues, enhancing its therapeutic index .

- Metabolism : Studies utilizing liquid chromatography-mass spectrometry (LC-MS) have elucidated the metabolic pathways of PU-H71, revealing that it is metabolized primarily by liver microsomes from various species, including humans .

Case Studies

Several clinical studies have explored the safety and efficacy of PU-H71:

- First-in-Human Trial : A phase I clinical trial aimed at evaluating the safety and tolerability of PU-H71 showed promising results, with manageable side effects reported among participants with advanced solid tumors .

- Combination Therapy : A study combining PU-H71 with prodigiosin demonstrated enhanced cytotoxic effects on MDA-MB-231 breast cancer cells, suggesting that combination therapies may yield superior outcomes by targeting multiple pathways simultaneously .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of PU-H71:

Propriétés

IUPAC Name |

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21IN6O2S.H2O/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGBRIZOLBTCHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23IN6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215828-29-7 | |

| Record name | Zelavespib monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215828297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZELAVESPIB MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB0Z0L5G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.